4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C20H22N4O5S. This compound is notable for its unique structure, which includes a triazole ring and multiple methoxy groups. It is primarily used in scientific research due to its potential biological activities and its role as a building block in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound’s triazole ring and methoxy groups allow it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol apart is its combination of a triazole ring with multiple methoxy groups. This unique structure contributes to its diverse range of biological activities and its potential as a versatile building block in chemical synthesis .
Properties
Molecular Formula |
C20H22N4O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O5S/c1-25-14-7-6-12(8-15(14)26-2)11-21-24-19(22-23-20(24)30)13-9-16(27-3)18(29-5)17(10-13)28-4/h6-11H,1-5H3,(H,23,30)/b21-11+ |
InChI Key |
QBVYKEKHCGXROM-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.